N,N-Dioctylacetamide

Overview

Description

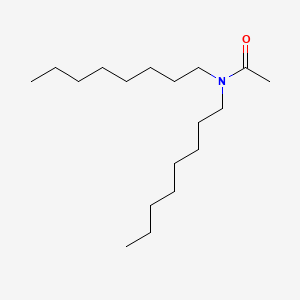

N,N-Dioctylacetamide is a chemical compound with the molecular formula C18H37NO . It has a molecular weight of 283.5 .

Synthesis Analysis

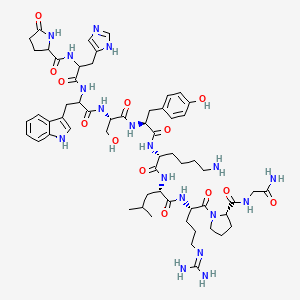

A novel tripodal diglycolamide ligand containing a triazamacrocycle center (2,2′,2′′-(((1,4,7-triazonane-1,4,7-triyl)tris(2-oxoethane-2,1-diyl)) tris(oxy)) tris(this compound), abbreviated as T9C3ODGA) was synthesized and characterized by conventional techniques .Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with two octyl groups and an amide group .Chemical Reactions Analysis

The radiolysis of solutions of TODGA (N,N,N′,N′-tetra-n-octylamide of diglycolic acid) in mixtures of Isopar-M (iso-paraffins C13–C14) with n-nonanol or n-decanol at 500 kGy leads to predominant decomposition of TODGA. The radiation-chemical yield of this process is 0.4–0.5 μmol J−1 .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 333.1±10.0 °C at 760 mmHg, and a flash point of 122.2±10.2 °C. It has a molar refractivity of 89.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 330.0±3.0 cm3 .Scientific Research Applications

1. Separation of Trivalent Actinides from Nitric Acid Medium

A novel 2-oxy-N,N-dioctylacetamide anchored on Merrifield resin, synthesized for the first time, demonstrated efficacy in the separation of Am(III) and Eu(III) from nitric acid medium. The study revealed promising results for the separation of trivalent actinides and lanthanides from nitric acid medium, highlighting the potential application of N,N-dioctylacetamide in nuclear waste management and recycling of valuable materials (Selvan et al., 2015).

2. Extraction of Soft Acid Metal Species

Research involving methylimino-bis-N,N’-dioctylacetamide (MIDOA) for the extraction of soft acid metals such as Cr(VI), Mo(VI), W(VI), Tc(VII), and Re(VII) showed the capability of similar compounds to extract various metal cations. This study suggests that this compound derivatives have potential applications in the extraction and separation of specific metal species, which is crucial in metallurgy and environmental remediation (Sasaki et al., 2015).

3. Technetium(VII) and Other Metal Extraction

2,2′‐(Methylimino)bis(N,N‐dioctylacetamide) (MIDOA) was developed as a new extractant for technetium and other metals. The study demonstrated the high selectivity of MIDOA towards certain oxometallates, highlighting its applicability in the extraction of metals like technetium, chromium, rhenium, molybdenum, tungsten, palladium, and plutonium. This application is significant in nuclear science and industrial metal recovery processes (Sasaki et al., 2009).

4. Palladium(II) Extraction from Nitric Acid Solutions

A study on novel diglycolthioamides for Pd(II) extraction in nitric acid solutions highlighted the efficiency of compounds like 2-(2-(dioctylamino)-2-thioxoethoxy)- N,N -dioctylacetamide in the extraction of palladium. This indicates the potential use of this compound derivatives in precious metal recovery and purification processes (Huang et al., 2015).

Mechanism of Action

Target of Action

N,N-Dioctylacetamide is a chemical compound with the molecular formula C18H37NO

Mode of Action

It has been observed that this compound is a product of the radiolytic degradation of n,n,n’,n’-tetra-n-octylamide of diglycolic acid (todga) in the presence of ionizing radiation . The process involves the fragmentation of TODGA molecules, leading to the formation of this compound .

Biochemical Pathways

It is known that the compound is formed as a result of the radiolytic degradation of todga . This process involves the fragmentation of TODGA molecules, with this compound being one of the main degradation products .

Result of Action

It is known that this compound is a product of the radiolytic degradation of todga . This suggests that the compound may play a role in the radiation-induced reactions involving TODGA.

Action Environment

The action of this compound is influenced by the presence of ionizing radiation, which leads to the radiolytic degradation of TODGA and the formation of this compound . The presence of alcohol in the solution also affects the radiolytic degradation process

Biochemical Analysis

Biochemical Properties

N,N-Dioctylacetamide plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules through its amide group, which can form hydrogen bonds and other non-covalent interactions. For instance, this compound has been shown to interact with metal ions such as molybdenum, rhenium, palladium, and ruthenium, forming stable complexes that facilitate their extraction from aqueous solutions . These interactions are crucial for the compound’s effectiveness in solvent extraction processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of ionizing radiation, this compound undergoes radiolytic degradation, leading to the formation of 2-hydroxy-N,N-dioctylacetamide, which can further interact with cellular components . These interactions can result in changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and other biomolecules. At the molecular level, this compound binds to metal ions through its amide group, facilitating their extraction and separation. Additionally, the compound can undergo radiolytic degradation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but it can undergo radiolytic degradation when exposed to ionizing radiation . This degradation leads to the formation of various byproducts, including 2-hydroxy-N,N-dioctylacetamide, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that these byproducts can interact with cellular components, leading to changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . These effects are dose-dependent, with higher doses leading to more pronounced changes in cellular function and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation and hydrolysis, leading to the formation of various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells, influencing cellular function and gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the activity and function of this compound, influencing its interactions with enzymes, proteins, and other biomolecules within cells.

properties

IUPAC Name |

N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPQXJJNILFLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343252 | |

| Record name | N,N-Dioctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4088-41-9 | |

| Record name | N,N-Dioctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

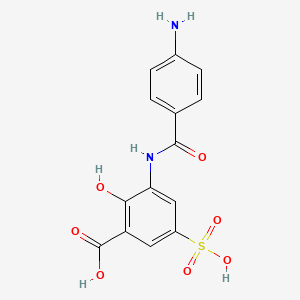

![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)

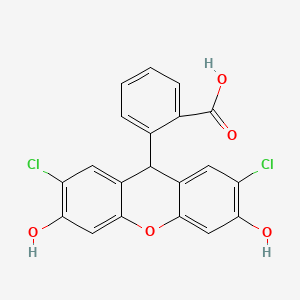

![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)

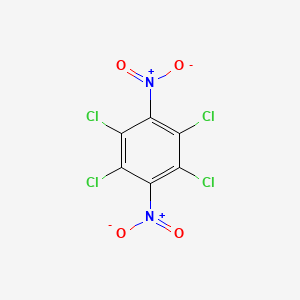

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)